molecular formula C23H24N4O B2957646 N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-71-8

N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2957646
CAS No.: 890638-71-8
M. Wt: 372.472
InChI Key: RKICBJRLPOIOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry . This scaffold is recognized as a privileged structure in combinatorial library design and drug discovery due to its great synthetic versatility, which permits extensive structural modifications throughout its periphery to optimize biological activity . Compounds featuring this core structure have demonstrated a wide range of exceptional bioactive properties , including selective protein inhibition, anticancer effects, and psychopharmacological activity . The specific substitution pattern of this compound—featuring a 4-ethoxyphenylamine at the 7-position and a 4-methylphenyl group at the 3-position—is designed to explore structure-activity relationships (SAR), particularly building on research indicating that analogs with lipophilic electron-withdrawing groups on the 3-phenyl ring (such as 4-fluoro) and varied substituents at the 5-position can exhibit potent biological activity . The pyrazolo[1,5-a]pyrimidine motif is a key structural component of several commercial bioactive molecules, including Dorsomorphin, Anagliptin, and the Bruton's tyrosine kinase inhibitor Zanubrutinib, highlighting the therapeutic potential of this chemical class . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-5-28-20-12-10-19(11-13-20)25-21-14-16(3)24-23-22(17(4)26-27(21)23)18-8-6-15(2)7-9-18/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICBJRLPOIOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound contribute significantly to its biological properties.

Chemical Structure

The compound features a pyrazolo ring fused with a pyrimidine structure, with ethoxy and methyl substituents on the phenyl rings. The molecular formula is C17H20N4OC_{17}H_{20}N_{4}O and its molecular weight is approximately 300.37 g/mol.

Property Details
Molecular FormulaC17H20N4OC_{17}H_{20}N_{4}O
Molecular Weight300.37 g/mol
CAS Number950275-73-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy
In a comparative study, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated potent antibacterial activity with MIC values as low as 0.25 µg/mL, outperforming several standard antibiotics like Erythromycin and Amikacin .

Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been extensively researched. This compound has shown promising results in inhibiting cancer cell proliferation.

Research Findings:

  • Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound induced apoptosis and inhibited cell growth effectively .
  • Mechanism of Action: The compound appears to exert its effects through modulation of signaling pathways associated with cell survival and proliferation, particularly by targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth .

Anti-quorum Sensing Activity

Another area of interest is the compound's ability to inhibit quorum sensing in pathogenic bacteria. This property can potentially reduce biofilm formation and enhance the efficacy of existing antibiotics.

Experimental Results:
In assays measuring biofilm formation using the crystal violet method, this compound showed significant reduction in biofilm biomass compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amines exhibit significant structural diversity, with substitutions at positions 2, 3, 5, and the 7-amino side chain critically affecting biological activity. Below is a systematic comparison of the target compound with key analogs:

Substituent Effects at Position 3

  • Target Compound : 3-(4-Methylphenyl) group.
  • Analog 1 (Compound 32, ) : 3-(4-Fluorophenyl).
    • The 4-fluoro substitution enhances anti-Mycobacterium tuberculosis (M.tb) activity (MIC = 0.03 µM) due to improved target binding and electron-withdrawing effects .
    • Comparison : The target’s 4-methyl group may reduce potency against M.tb but could enhance lipophilicity and passive diffusion .
  • Analog 2 (): 3-(4-Chlorophenyl).

Substituent Effects at Position 5

  • Target Compound : 5-Methyl group.
  • Analog 3 (Compound 33, ) : 5-(p-Tolyl).
    • Bulkier aryl groups at position 5 improve M.tb inhibition (MIC = 0.06 µM) but may increase hERG liability (IC50 = 3.2 µM) .
  • Analog 4 (Compound 35, ) : 5-(4-Isopropylphenyl).
    • Hydrophobic substituents like isopropyl enhance liver microsomal stability (t1/2 > 60 min in mouse microsomes) but reduce aqueous solubility .

N-Substituent Variations at Position 7

  • Target Compound : N-(4-Ethoxyphenyl).
  • Analog 5 (Compound 47, ) : N-((6-Methylpyridin-2-yl)methyl).
    • Pyridylmethylamines show strong M.tb inhibition (MIC = 0.12 µM) but higher hERG risks (IC50 = 1.8 µM) .
  • Analog 6 () : N-(4-Methoxyphenyl).
    • Methoxy groups confer moderate metabolic stability (human liver microsomal t1/2 = 35 min) but are prone to demethylation .
    • Comparison : The target’s ethoxy group may slow oxidative metabolism, improving pharmacokinetics .

Anti-Mycobacterial Activity

The 4-methylphenyl group in the target likely reduces potency compared to fluorine but may balance selectivity and toxicity .

hERG Channel Inhibition

Compounds with bulky N-substituents (e.g., pyridylmethylamines) exhibit higher hERG risks (IC50 < 5 µM). The ethoxyphenyl group in the target may mitigate this due to reduced basicity compared to pyridyl derivatives .

Metabolic Stability

  • Mouse Liver Microsomes : Analogs with 5-alkyl groups (e.g., Compound 35) show t1/2 > 60 min.
  • Human Liver Microsomes : Ethoxy substituents (as in the target) are expected to outperform methoxy analogs (t1/2 ~35 min) due to slower O-dealkylation .

Data Tables

Table 2: Substituent Effects on Activity

Position Optimal Groups for M.tb Activity Trade-offs
3 4-Fluorophenyl > 4-Chlorophenyl Fluorine improves potency
5 Aryl > Alkyl Aryl groups increase hERG
N Pyridylmethyl > Alkoxyphenyl Ethoxy enhances stability

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